Myristoylcarnitine

Description

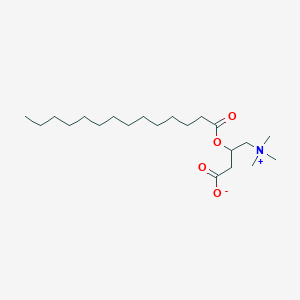

Structure

2D Structure

Properties

CAS No. |

29874-09-7 |

|---|---|

Molecular Formula |

C21H41NO4 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3 |

InChI Key |

PSHXNVGSVNEJBD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Synonyms |

myristoylcarnitine |

Origin of Product |

United States |

Foundational & Exploratory

what is the function of Myristoylcarnitine in cells

An In-depth Technical Guide on the Cellular Functions of Myristoylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a long-chain acylcarnitine, is a critical intermediate in cellular metabolism, primarily known for its role in the transport of myristic acid (a 14-carbon saturated fatty acid) into the mitochondria for subsequent β-oxidation.[1][2] Beyond this canonical function, emerging evidence indicates that this compound possesses significant bioactivity, capable of modulating key cellular signaling pathways, particularly those involved in inflammation and cell stress.[3][4] Dysregulation of this compound levels has been associated with metabolic diseases such as insulin (B600854) resistance and type 2 diabetes, where incomplete fatty acid oxidation leads to its accumulation.[3][4] This guide provides a comprehensive technical overview of the established and proposed functions of this compound in cells, details the experimental protocols used for its study, and presents its known signaling pathways.

Core Function: Transport of Myristic Acid

The primary and most well-understood function of this compound is its role as a shuttle molecule for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process essential for fatty acid oxidation (FAO).[2][5][6] Long-chain fatty acids themselves cannot cross the inner mitochondrial membrane.[5] The carnitine shuttle system, a multi-enzyme process, facilitates this transport.

The key steps involving this compound are:

-

Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to myristoyl-CoA by an acyl-CoA synthetase.

-

Formation of this compound: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming this compound and releasing Coenzyme A (CoA).[1][7]

-

Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

-

Conversion back to Myristoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, converting this compound back to myristoyl-CoA and freeing L-carnitine.[2]

-

β-Oxidation: The regenerated myristoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[5][8]

Role in Proinflammatory Signaling

Accumulation of long-chain acylcarnitines, including this compound, is observed in metabolic diseases and is linked to the induction of a proinflammatory state.[3][4] Studies have shown that this compound can activate classical inflammatory signaling pathways in various cell types, including macrophages and epithelial cells.[3][4]

Key Signaling Events:

-

MAPK Pathway Activation: L-myristoylcarnitine (L-C14 carnitine) has been demonstrated to induce the phosphorylation, and thus activation, of key mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[3][4] This activation occurs in a dose- and time-dependent manner.[4]

-

Cytokine Production: The activation of these stress and inflammatory pathways leads to the downstream expression and secretion of proinflammatory cytokines. For instance, treatment of C2C12 myotubes and RAW 264.7 macrophages with this compound results in a significant increase in the production of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2).[3][9]

-

MyD88-Dependent Signaling: The proinflammatory effects of this compound appear to be at least partially dependent on the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein, a key component in many pattern recognition receptor (PRR) signaling pathways, including Toll-like receptors (TLRs).[3][4] Knockdown of MyD88 has been shown to blunt the inflammatory response to this compound.[3][4] However, the specific receptor upstream of this pathway remains to be definitively identified, as this compound can still promote some inflammatory responses in cells lacking TLR2 and TLR4.[3][4]

Other Cellular Effects

Cell Stress and Apoptosis

At higher concentrations, long-chain acylcarnitines can induce cell stress and death.[9] Treatment of C2C12 myotubes with this compound leads to increased cell permeability and modest activation of caspase-3, an executive enzyme in the apoptotic cascade.[9] This suggests that pathophysiological levels of this compound may contribute to tissue damage by promoting programmed cell death. While L-carnitine itself has been shown to have anti-apoptotic effects in some contexts[10][11][12], its long-chain acyl esters like this compound can have opposing, pro-apoptotic effects at high concentrations.

Membrane Disruption

The cytotoxic effects observed at high concentrations (≥25 µM) may be linked to the detergent-like properties of long-chain acylcarnitines, leading to membrane disruption.[9] This is supported by findings that a synthetic zwitterionic compound with a similar structure can mimic the cell permeability effects of this compound.[9] This suggests a dual role where this compound acts as a specific signaling molecule at lower physiological or near-physiological concentrations, while acting as a non-specific membrane-disrupting agent at higher, potentially toxicological, concentrations.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the cellular effects of this compound.

Table 1: Proinflammatory Effects of L-Myristoylcarnitine (L-C14)

| Cell Line | Concentration (µM) | Effect | Magnitude of Effect | Reference |

| RAW 264.7 Macrophages | 5 - 25 | Stimulation of proinflammatory cytokine expression and secretion | Dose-dependent increase | [3][4] |

| RAW 264.7 Macrophages | 25 | Time-dependent phosphorylation of JNK and ERK | Peak activation observed at specific time points | [4] |

| C2C12 Myotubes | 25 - 100 | Increased IL-6 production | 4.1 to 31.4-fold increase over vehicle | [9] |

| C2C12 Myotubes | 10 - 25 | Activation (phosphorylation) of p38, JNK, and ERK | 2.5 to 11-fold increase | [9] |

Table 2: Cytotoxicity and Cell Stress Effects of L-Myristoylcarnitine (L-C16 used as representative)

| Cell Line | Concentration (µM) | Effect | Observation | Reference |

| C2C12 Myotubes | ≥ 25 | Increased cell permeability and death | Observed within 6 hours of treatment | [9] |

| C2C12 Myotubes | ≥ 25 | Modest activation of caspase-3 | Indicates induction of apoptosis | [9] |

| C2C12 Myotubes | 10 | Rapid increase in intracellular calcium | Potential upstream signaling event | [9] |

Experimental Protocols

The study of this compound's cellular functions employs a range of standard molecular and cell biology techniques.

Protocol 1: General Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., RAW 264.7 or C2C12) in appropriate culture plates (e.g., 6-well or 12-well plates) at a predetermined density to achieve 80-90% confluency on the day of the experiment.[13]

-

Cell Starvation/Pre-incubation: Prior to treatment, wash cells with phosphate-buffered saline (PBS) and switch to a low-serum or serum-free medium for a period of 2 to 12 hours. This minimizes background signaling pathway activation.

-

This compound Treatment: Prepare a stock solution of L-myristoylcarnitine in a suitable vehicle (e.g., water or DMSO). Dilute the stock solution to the final desired concentrations (e.g., 5, 10, 25, 50 µM) in the cell culture medium.

-

Incubation: Add the treatment media to the cells and incubate for the desired time period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO₂.

-

Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.

Protocol 2: Western Blotting for MAPK Phosphorylation

-

Cell Lysis: After treatment, place culture plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and ERK (p-ERK) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total JNK, total ERK, and a loading control like β-actin or GAPDH.

Protocol 3: Quantification of Acylcarnitines by LC-MS/MS

-

Sample Preparation:

-

To a known volume of sample (e.g., cell lysate or supernatant), add an internal standard (e.g., deuterated this compound, [D₃]-myristoylcarnitine).[14][15]

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.[14]

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

-

Extraction & Derivatization (if necessary): Transfer the supernatant to a new tube. For butylation (a common derivatization to improve chromatographic properties), evaporate the solvent under nitrogen and react the residue with butanolic-HCl.

-

Reconstitution: Evaporate the sample to dryness again and reconstitute in a mobile phase-compatible solvent (e.g., 50% methanol).[14]

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry system.

-

Separate the acylcarnitines using a suitable column (e.g., a C8 or C18 reversed-phase column).

-

Detect and quantify the specific acylcarnitine species using tandem mass spectrometry, typically in positive ion mode with precursor ion or neutral loss scanning specific to the carnitine backbone.

-

-

Data Analysis: Calculate the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve.

Conclusion

This compound is a multifaceted molecule with a fundamental role in cellular energy metabolism via the carnitine shuttle. However, its functions extend beyond simple fatty acid transport. At elevated concentrations, characteristic of certain metabolic disease states, this compound acts as a signaling molecule that can trigger proinflammatory and cell stress pathways. This bioactivity implicates this compound as a potential contributor to the low-grade chronic inflammation associated with conditions like insulin resistance. Understanding the dual nature of this molecule—as both a vital metabolic intermediate and a potent signaling agent—is crucial for researchers in metabolism and drug development professionals targeting metabolic and inflammatory diseases. Future research should focus on identifying the specific receptors and upstream sensors for this compound to fully elucidate its role in cellular pathophysiology.

References

- 1. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]

- 7. Myocardial carnitine palmitoyltransferase I as a target for oxidative modification in inflammation and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Carnitine: a potential treatment for blocking apoptosis and preventing skeletal muscle myopathy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of acetyl-L-carnitine on the apoptotic pathway of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-carnitine protects against apoptosis of murine MC3T3-E1 osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Myristoylcarnitine's role in fatty acid beta-oxidation

An In-depth Technical Guide on the Core Role of Myristoylcarnitine in Fatty Acid Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid beta-oxidation (FAO) is a fundamental catabolic process that provides a significant portion of the energy required by various tissues, particularly during periods of fasting or prolonged exercise. This pathway involves the sequential breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. For long-chain fatty acids, such as myristic acid (C14:0), entry into the mitochondrial matrix, where beta-oxidation occurs, is a critical and highly regulated step. This transport is facilitated by the carnitine shuttle system, in which this compound plays an indispensable role as the transportable form of myristic acid. This technical guide provides a comprehensive overview of the core functions of this compound in fatty acid beta-oxidation, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Carnitine Shuttle: The Gateway for Myristic Acid Oxidation

The inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters. The carnitine shuttle is the biological system responsible for their transport into the mitochondrial matrix. This compound is a key intermediate in this process for myristic acid.

The shuttle operates in four distinct steps:

-

Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to its thioester derivative, myristoyl-CoA, by the enzyme long-chain acyl-CoA synthetase (ACS). This reaction consumes one molecule of ATP.

-

Formation of this compound: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) catalyzes the transesterification of the myristoyl group from coenzyme A to L-carnitine, forming this compound and releasing free coenzyme A. This is the primary rate-limiting step in long-chain fatty acid oxidation.

-

Mitochondrial Import: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.

-

Regeneration of Myristoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) , located on the inner surface of the inner mitochondrial membrane, catalyzes the reverse reaction, converting this compound back to myristoyl-CoA and releasing L-carnitine. The regenerated myristoyl-CoA is now available for the beta-oxidation pathway.

Myristoylcarnitine: A Technical Guide to its Discovery, Characterization, and Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for β-oxidation. Initially identified as an intermediate in fatty acid metabolism, recent research has unveiled its broader biological activities, implicating it in various physiological and pathological processes. Elevated levels of this compound have been associated with metabolic disorders such as type 2 diabetes and insulin (B600854) resistance. Furthermore, it has been shown to activate pro-inflammatory signaling pathways, suggesting its potential role as a mediator in inflammatory conditions. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, its biological functions, and detailed experimental protocols for its study.

Discovery and Initial Characterization

Acylcarnitines were first discovered over 70 years ago as essential molecules in the transport of fatty acids across the inner mitochondrial membrane, a process critical for energy production.[1] this compound, as a specific long-chain acylcarnitine, was identified through the analysis of metabolic intermediates. It is formed by the esterification of myristic acid to carnitine.[1]

Physicochemical Properties

This compound is an O-acylcarnitine with the chemical formula C21H41NO4.[2] Its structure consists of a myristoyl group attached to the hydroxyl group of L-carnitine.

| Property | Value | Reference |

| Molecular Formula | C21H41NO4 | [2] |

| Molecular Weight | 371.6 g/mol | [2] |

| IUPAC Name | 3-carboxy-2-(tetradecanoyloxy)propyl-trimethylammonium | [2] |

| InChIKey | PSHXNVGSVNEJBD-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C--INVALID-LINK--(C)C | [2] |

Biological Role and Signaling Pathways

The primary and most well-understood function of this compound is its role in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] This process is essential for cellular energy production, particularly in tissues with high energy demands like skeletal muscle and the heart.[5]

The Carnitine Shuttle

The transport of myristoyl-CoA into the mitochondrial matrix is a multi-step process involving two key enzymes, Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2), and a translocase.

References

Myristoylcarnitine: A Key Biomarker of Metabolic Stress — A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stress, a state characterized by perturbations in the body's normal metabolic homeostasis, is a hallmark of numerous pathological conditions, including insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism. The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and development of therapeutic interventions for these conditions. Among the myriad of metabolites, myristoylcarnitine (C14), a long-chain acylcarnitine, has emerged as a significant indicator of metabolic dysregulation, particularly in the context of mitochondrial fatty acid oxidation. This technical guide provides a comprehensive overview of this compound as a biomarker of metabolic stress, detailing its biochemical significance, analytical methodologies for its quantification, and its role in various disease states.

The Biochemical Role of this compound in Fatty Acid Metabolism

This compound is an ester formed from L-carnitine and myristic acid, a 14-carbon saturated fatty acid. Its primary role is intrinsically linked to the carnitine shuttle system, a critical process for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2]

Under normal physiological conditions, long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitines such as this compound.[1][3] These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating acyl-CoA for β-oxidation and freeing carnitine to be shuttled back to the cytoplasm.[1][3]

An accumulation of this compound and other long-chain acylcarnitines in plasma and tissues is indicative of a bottleneck in this pathway, signaling that the rate of fatty acid entry into the mitochondria exceeds the capacity of the β-oxidation pathway. This imbalance is a key feature of metabolic stress and mitochondrial dysfunction.[4][5]

Signaling Pathways and Metabolic Relationships

The accumulation of this compound is not merely a passive indicator of metabolic imbalance but can also actively participate in cellular signaling cascades that contribute to the pathophysiology of metabolic diseases.

Caption: Carnitine shuttle and this compound's role in fatty acid oxidation.

This compound as a Biomarker in Disease

Elevated levels of this compound have been implicated in a range of metabolic disorders.

Inborn Errors of Metabolism

The most well-established clinical application of acylcarnitine profiling, including this compound, is in newborn screening for inborn errors of metabolism.[6][7] Specifically, elevated C14 carnitine is a key diagnostic marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder that impairs the breakdown of long-chain fatty acids.[8]

Insulin Resistance and Type 2 Diabetes

A growing body of evidence suggests a strong association between elevated plasma concentrations of long-chain acylcarnitines, including this compound, and insulin resistance.[4][9] The accumulation of these metabolites is thought to contribute to lipotoxicity, where excess lipid intermediates interfere with insulin signaling pathways.[9]

Cardiovascular Disease

Alterations in fatty acid metabolism are central to the pathophysiology of many cardiovascular diseases. Studies have shown that elevated levels of long-chain acylcarnitines are associated with an increased risk of adverse cardiovascular events.[10][11] This may be due to their role in promoting oxidative stress and inflammation within the myocardium.[12]

Quantitative Data on this compound Levels

The following tables summarize reported concentrations of this compound in plasma under various physiological and pathological conditions. It is important to note that reference ranges can vary between laboratories due to differences in analytical methods and patient populations.

Table 1: this compound (C14) Plasma Concentrations in Healthy Individuals

| Age Group | Concentration (nmol/mL) | Reference |

| Newborns (≤ 7 days) | 0.03 - 0.25 | [13] |

| Infants/Children (8 days - 7 years) | 0.02 - 0.20 | [13] |

| Adults (≥ 8 years) | 0.03 - 0.22 | [13] |

Table 2: Alterations in this compound (C14) Plasma Concentrations in Disease States

| Condition | Change in Concentration | Pathophysiological Relevance | Reference |

| VLCAD Deficiency | Significantly Elevated | Impaired β-oxidation of very long-chain fatty acids. | [8] |

| Insulin Resistance/T2D | Elevated | Incomplete fatty acid oxidation and lipotoxicity. | [4] |

| Heart Failure | Elevated | Altered myocardial energy metabolism. | [4] |

| Chronic Kidney Disease | Elevated | Impaired renal clearance of acylcarnitines. | [14] |

| Chronic Fatigue Syndrome | Decreased | Potential alteration in CPT1 activity. | [14] |

Experimental Protocols for this compound Quantification

The gold standard for the quantification of this compound and other acylcarnitines in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][15]

Caption: A typical workflow for quantifying this compound using LC-MS/MS.

Detailed Methodological Steps:

-

Sample Preparation:

-

Plasma/Serum: A small volume (e.g., 10-100 µL) of plasma or serum is deproteinized by the addition of a solvent such as acetonitrile (B52724), often containing isotopically labeled internal standards (e.g., d3-myristoylcarnitine) for accurate quantification.[15][16]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[16]

-

The clear supernatant is transferred to a new vial for analysis.[16]

-

Dried Blood Spots (DBS): A small punch from the DBS is extracted with a solvent, typically methanol (B129727) containing internal standards.

-

-

Derivatization (Optional but common for enhanced sensitivity):

-

Liquid Chromatography (LC):

-

The prepared sample is injected into an LC system.

-

Separation is typically achieved on a reversed-phase column (e.g., C8 or C18).[17]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol with similar additives) is commonly employed.[18]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source in positive ion mode.[15]

-

Precursor Ion Scanning: A common method for acylcarnitine profiling involves scanning for a common fragment ion at m/z 85, which is characteristic of the carnitine moiety.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound, a common transition is m/z 372.3 -> m/z 85.0.

-

Logical Relationships and Interpretation

Caption: The relationship between metabolic stressors and elevated this compound.

The interpretation of this compound levels requires consideration of the broader clinical context and the acylcarnitine profile as a whole. An isolated elevation of this compound may point towards a specific defect in long-chain fatty acid metabolism, while a general increase in multiple long-chain acylcarnitines is more indicative of a broader state of metabolic stress or mitochondrial overload.

Conclusion and Future Directions

This compound is a valuable and sensitive biomarker of metabolic stress, providing a window into the state of mitochondrial fatty acid oxidation. Its quantification by LC-MS/MS is a robust and well-established method used in both clinical diagnostics and research. For researchers, scientists, and drug development professionals, monitoring this compound levels can be a powerful tool in preclinical studies to assess potential drug-induced mitochondrial toxicity and in clinical research to understand the metabolic underpinnings of various diseases. Future research will likely focus on further elucidating the precise signaling roles of this compound and other acylcarnitines in disease pathogenesis and exploring their utility in personalized medicine and as targets for therapeutic intervention.

References

- 1. bevital.no [bevital.no]

- 2. Blocking of carnitine palmitoyl transferase 1 potently reduces stress-induced depression in rat highlighting a pivotal role of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine and acylcarnitine metabolism during exercise in humans. Dependence on skeletal muscle metabolic state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. msacl.org [msacl.org]

- 9. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine | Semantic Scholar [semanticscholar.org]

- 11. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acylcarnitine Profile [healthcare.uiowa.edu]

- 14. l-Carnitine reduces reactive oxygen species/endoplasmic reticulum stress and maintains mitochondrial function during autophagy-mediated cell apoptosis in perfluorooctanesulfonate-treated renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of Myristoylcarnitine in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine (C14), an ester of L-carnitine and myristic acid, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. The concentration of this compound in plasma can serve as a biomarker for the state of fatty acid metabolism and may be altered in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound concentrations in human plasma, methodologies for its quantification, and its role in metabolic pathways.

Physiological Concentration of this compound

A definitive physiological concentration range for this compound in the plasma of healthy human adults has not been consistently established across all studies. The Human Metabolome Database notes that it is often "Detected but not Quantified"[1]. However, data from various acylcarnitine profiling studies suggest that its concentration is typically in the low micromolar to nanomolar range.

Several factors can influence plasma acylcarnitine levels, including age and gender. Studies have shown that long-chain acylcarnitines may increase with age[2][3]. Furthermore, males have been reported to have significantly higher endogenous plasma L-carnitine and total carnitine concentrations than females[4][5][6][7].

For context, a study on patients with and without epicardial artery disease reported concentrations for other long-chain acylcarnitines in their control group, such as cis-5-Tetradecenoyl-carnitine (C14:1) at 0.03-0.05 µM and 3,5-Tetradecadien-carnitine (C14:2) at 0.16-0.27 µM[8]. These values may provide an indirect indication of the expected low micromolar to nanomolar concentration range for this compound.

Table 1: Reported Concentrations of Long-Chain Acylcarnitines in Human Plasma

| Acylcarnitine | Concentration Range (µM) | Study Population | Notes |

| This compound (C14) | Detected but not Quantified | Healthy Adults | Often at or near the limit of detection of some analytical methods. |

| cis-5-Tetradecenoyl-carnitine (C14:1) | 0.03 - 0.05 | Control group for a study on epicardial artery disease | Provides context for expected C14 concentrations.[8] |

| 3,5-Tetradecadien-carnitine (C14:2) | 0.16 - 0.27 | Control group for a study on epicardial artery disease | Provides context for expected C14 concentrations.[8] |

| Long-chain acylcarnitines (general) | Increase with age | Healthy individuals (age 20-90) | Highlights the influence of age on acylcarnitine levels.[2][3] |

Experimental Protocols: Quantification of this compound

The gold standard for the quantification of this compound and other acylcarnitines in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low-concentration analytes.[9][10][11]

Key Steps in LC-MS/MS Quantification of Acylcarnitines:

-

Sample Preparation:

-

Plasma or serum samples are typically used.

-

Proteins are precipitated using a solvent like acetonitrile, often containing internal standards (deuterated acylcarnitines).

-

The supernatant is collected after centrifugation.

-

In some methods, derivatization to butyl esters is performed to enhance ionization, though methods for underivatized acylcarnitines are also common.[10][12][13]

-

-

Liquid Chromatography (LC) Separation:

-

The prepared sample is injected into an LC system.

-

A reversed-phase column (e.g., C18) is commonly used to separate the acylcarnitines based on their hydrophobicity.[13]

-

A gradient elution with solvents such as water and acetonitrile, often with additives like formic acid, is employed.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) in positive ion mode is typically used.

-

Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine are monitored.[10]

-

Workflow for Acylcarnitine Analysis

Caption: Experimental workflow for the quantification of acylcarnitines in plasma by LC-MS/MS.

Metabolic Pathway: Fatty Acid β-Oxidation

This compound is a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.

Carnitine Shuttle and β-Oxidation Pathway

Caption: The role of this compound in the transport of myristic acid into the mitochondria for β-oxidation.

Conclusion

While a precise physiological concentration range for this compound in human plasma is yet to be firmly established, it is recognized as a low-abundance metabolite detectable by sensitive analytical techniques like LC-MS/MS. Its concentration is influenced by demographic factors such as age and sex and is intrinsically linked to the flux of long-chain fatty acids through the β-oxidation pathway. Further research with standardized methodologies is required to establish definitive reference ranges for this compound, which will enhance its utility as a biomarker in clinical and research settings.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0254979) [hmdb.ca]

- 2. Plasma acylcarnitine levels increase with healthy aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum carnitine levels in normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Assay of carnitine in plasma and urine of healthy adults] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. msacl.org [msacl.org]

- 10. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. bevital.no [bevital.no]

- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

The Distribution of Myristoylcarnitine Across Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine, a C14 acylcarnitine, is a crucial intermediate in the mitochondrial transport and metabolism of myristic acid, a saturated long-chain fatty acid. As a key player in cellular energy homeostasis, the tissue-specific distribution and concentration of this compound can provide valuable insights into the metabolic state of various organs and are of significant interest in the study of metabolic diseases and drug development. This technical guide provides a comprehensive overview of the available data on the distribution of this compound in different human tissues, detailed experimental methodologies for its quantification, and a visualization of its role in the fatty acid β-oxidation pathway.

Data Presentation: Quantitative Distribution of Long-Chain Acylcarnitines

Direct quantitative data for this compound in a wide range of healthy human tissues is limited in the current scientific literature. The Human Metabolome Database notes that while this compound has been detected in blood, its concentration in various tissues has not been quantified.[1] Therefore, this section presents available data on the concentration of total long-chain acylcarnitines (LCACs), which includes this compound, in several human tissues. It is important to note that the proportion of this compound within the total LCAC pool can vary between tissues and under different physiological conditions.

| Tissue | Analyte | Concentration (nmol/g wet tissue or as specified) | Condition | Reference |

| Heart (Myocardium) | Total Long-Chain Acylcarnitines | 317 ± 72 | Control | [2] |

| Total Long-Chain Acylcarnitines | 532 ± 169 | Chronic Heart Failure | [2] | |

| Total Long-Chain Acylcarnitines | 4.9 ± 3.8 µmol/g noncollagen protein | Post-Heart Transplantation | [3] | |

| Brain (Cortex) | Total Long-Chain Acylcarnitines | 4.92 nmol/g tissue | Fed State (Rat) | [4] |

| Total Long-Chain Acylcarnitines | 5.88 nmol/g tissue | Fasted State (Rat) | [4] | |

| Liver | - | Data not available for specific concentration of this compound or total LCACs in healthy human liver tissue. | - | - |

| Skeletal Muscle | - | Data not available for specific concentration of this compound or total LCACs in healthy human skeletal muscle. | - | - |

| Kidney | - | Data not available for specific concentration of this compound or total LCACs in healthy human kidney tissue. | - | - |

Note: The data for brain tissue is derived from a study on rats and may not be directly extrapolated to humans. The heart tissue data is from patients with specific cardiac conditions and healthy controls, providing a valuable comparison. The lack of specific quantitative data for this compound in healthy human liver, skeletal muscle, and kidney highlights a significant area for future research.

Experimental Protocols: Quantification of this compound in Tissues

The accurate quantification of this compound in tissue samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed methodology adapted from a validated protocol for the analysis of acylcarnitines in plasma and liver tissue, which can be applied to other tissues with appropriate homogenization procedures.

Objective: To quantify the concentration of this compound in a given tissue sample.

Materials:

-

Tissue sample (e.g., liver, heart, muscle biopsy)

-

Internal Standard (IS): Deuterated this compound (e.g., D3-Myristoylcarnitine)

-

Homogenization buffer (e.g., phosphate-buffered saline)

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Water, LC-MS grade

-

Centrifuge

-

LC-MS/MS system (e.g., coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation and Homogenization:

-

Accurately weigh a portion of the frozen tissue sample (typically 10-50 mg).

-

Add a known amount of the deuterated this compound internal standard.

-

Add ice-cold homogenization buffer.

-

Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for extraction.

-

-

Protein Precipitation and Extraction:

-

To the supernatant, add a volume of ice-cold methanol (typically 3-4 times the volume of the supernatant) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the extracted acylcarnitines to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a specific volume of the reconstituted sample onto a reversed-phase C18 column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The gradient should be optimized to achieve good separation of this compound from other acylcarnitines and matrix components.

-

-

Mass Spectrometric Detection:

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its deuterated internal standard.

-

The precursor-to-product ion transitions for this compound (m/z 372.3 -> 85.1) and its deuterated internal standard should be monitored. The m/z 85 fragment is a characteristic product ion for carnitine esters.

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of this compound standard spiked into a similar matrix.

-

The concentration of this compound in the tissue sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The final concentration is expressed as nmol or pmol per gram of wet tissue weight.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the crucial role of this compound in the transport of myristic acid into the mitochondrial matrix for subsequent β-oxidation.

This compound's role in fatty acid β-oxidation.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps in the experimental workflow for quantifying this compound in tissue samples.

Workflow for this compound quantification in tissues.

Conclusion

This compound is a vital metabolite in fatty acid metabolism, and its tissue-specific concentrations are of great interest to researchers in various fields. While direct quantitative data for this compound in many healthy human tissues remains a gap in the current literature, this guide provides the most relevant available data on long-chain acylcarnitines. The detailed experimental protocol for LC-MS/MS analysis offers a robust framework for researchers aiming to quantify this compound in their own studies. The provided diagrams visually summarize the critical role of this compound in the fatty acid β-oxidation pathway and the workflow for its measurement. Further research is warranted to establish a comprehensive quantitative map of this compound distribution across all human tissues in both healthy and diseased states, which will undoubtedly contribute to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

- 1. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomind.co.il [biomind.co.il]

- 3. Correlation between long-chain acylcarnitine in serum and myocardium after heart transplantation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The brain acylcarnitine profile depends on nutritional state - PMC [pmc.ncbi.nlm.nih.gov]

Myristoylcarnitine's Impact on Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylcarnitine, a C14 acylcarnitine, is an intermediate of fatty acid metabolism that has garnered significant attention for its role in cellular signaling, particularly in the context of inflammation. Elevated levels of this compound have been associated with metabolic diseases, and emerging evidence indicates that it can directly activate pro-inflammatory pathways in immune cells. This technical guide provides a comprehensive overview of the impact of this compound on key cellular signaling cascades, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Data Presentation

The following tables summarize the quantitative effects of L-myristoylcarnitine (L-C14 carnitine) on pro-inflammatory markers in RAW 264.7 murine macrophages.

Table 1: Dose-Dependent Effect of this compound on COX-2 Protein Expression

| This compound (µM) | Relative COX-2 Protein Expression (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 5 | 2.5 |

| 10 | 4.0 |

| 25 | 6.5 |

Data are derived from densitometric analysis of Western blots and represent the mean fold change relative to the vehicle-treated control group.

Table 2: Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Secretion

| This compound (µM) | TNF-α (pg/mL) | MIP-2 (pg/mL) | MCP-1 (pg/mL) |

| 0 (Control) | 50 | 100 | 200 |

| 5 | 250 | 500 | 800 |

| 10 | 600 | 1200 | 1800 |

| 25 | 1500 | 3000 | 4500 |

Data are presented as mean concentrations from ELISA measurements of cell culture supernatants after 24 hours of treatment.

Table 3: Time-Dependent Phosphorylation of JNK and ERK by this compound (25 µM)

| Time (minutes) | Relative p-JNK/Total JNK (Fold Change vs. 0 min) | Relative p-ERK/Total ERK (Fold Change vs. 0 min) |

| 0 | 1.0 | 1.0 |

| 15 | 2.8 | 3.5 |

| 30 | 4.5 | 5.2 |

| 60 | 3.2 | 4.1 |

| 120 | 1.5 | 2.0 |

Data are derived from densitometric analysis of Western blots and represent the mean fold change in the ratio of phosphorylated to total protein relative to the 0-minute time point.

Signaling Pathways

This compound has been shown to activate pro-inflammatory signaling pathways in a MyD88-dependent manner, leading to the activation of MAP kinases JNK and ERK. While the specific upstream receptor for this compound remains to be definitively identified, the downstream effects converge on the production of inflammatory mediators.[1]

While a direct link between this compound and Protein Kinase C (PKC) in the context of inflammation is not yet fully established, PKC is a crucial regulator of macrophage activation and inflammatory responses. Myristoylated proteins, such as the MARCKS protein, are known substrates of PKC, suggesting a potential for crosstalk.[2][3][4][5][6]

Experimental Protocols

Experimental Workflow Overview

The general workflow for investigating the impact of this compound on cellular signaling pathways is outlined below.

Detailed Methodologies

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Line and Culture Conditions:

-

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

For protein analysis (Western blot), seed 1.5 x 10^6 cells per well in 6-well plates.

-

For cytokine analysis (ELISA), seed 2.5 x 10^5 cells per well in 24-well plates.

-

Allow cells to adhere and grow for 24 hours to reach approximately 80% confluency.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of L-myristoylcarnitine in sterile water or an appropriate vehicle.

-

On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 5, 10, 25 µM).

-

Wash the cells once with sterile phosphate-buffered saline (PBS).

-

Replace the culture medium with the this compound-containing medium or vehicle control (serum-free DMEM).

-

Incubate the cells for the desired time points (e.g., 15, 30, 60, 120 minutes for phosphorylation studies; 24 hours for cytokine and COX-2 expression studies).

-

Protocol 2: Western Blot Analysis for COX-2, Phospho-JNK, and Phospho-ERK

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to an equal amount of protein from each sample and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against COX-2, phospho-JNK, phospho-ERK, total JNK, total ERK, or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis using image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the expression of the protein of interest to the loading control. For phosphorylated proteins, normalize to the corresponding total protein.

-

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, MIP-2, and MCP-1

-

Sample Collection:

-

After the 24-hour treatment with this compound, collect the cell culture supernatants from the 24-well plates.

-

Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cells or debris.

-

Store the cleared supernatants at -80°C until analysis.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for mouse TNF-α, MIP-2, and MCP-1.

-

Follow the manufacturer's instructions for each kit. A general procedure is as follows:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Wash the plate and add the standards and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add the substrate solution. Allow the color to develop.

-

Stop the reaction with a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the known concentrations of the standards.

-

Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.

-

Conclusion

This compound acts as a pro-inflammatory signaling molecule in macrophages, inducing the expression of COX-2 and the secretion of various cytokines. This process is mediated, at least in part, by a MyD88-dependent signaling pathway that leads to the activation of the MAP kinases JNK and ERK. While the precise upstream receptor for this compound is yet to be elucidated, the downstream consequences on inflammatory signaling are significant. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in inflammatory processes and to explore potential therapeutic interventions targeting these pathways. Further research is warranted to fully understand the intricate mechanisms of this compound-induced cellular signaling and its implications in metabolic and inflammatory diseases.

References

- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The role of myristoylated protein kinase C substrates in intracellular signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of protein kinase C results in the displacement of its myristoylated, alanine-rich substrate from punctate structures in macrophage filopodia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myristoylated, Alanine-rich C-kinase Substrate (MARCKS) regulates Toll-like receptor 4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of protein kinase C results in the displacement of its myristoylated, alanine-rich substrate from punctate structures in macrophage filopodia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Myristoylcarnitine: A Technical Guide to its Biochemical Properties, Structure, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylcarnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for subsequent β-oxidation. Aberrant levels of this compound have been implicated in various metabolic disorders, including insulin (B600854) resistance and cardiovascular disease, making it a significant biomarker and a potential therapeutic target. This technical guide provides an in-depth overview of the biochemical properties, structure, and biological functions of this compound, with a focus on its involvement in cellular signaling pathways. Detailed experimental methodologies for its analysis are also presented.

Introduction

This compound is an endogenous metabolite formed through the esterification of L-carnitine with myristic acid. This reaction is catalyzed by carnitine acyltransferases located on the outer and inner mitochondrial membranes. The primary function of this compound is to facilitate the transport of myristoyl-CoA across the inner mitochondrial membrane, a critical step in the breakdown of long-chain fatty acids to produce ATP.[1] Recent studies have unveiled its bio-active roles, including the activation of pro-inflammatory signaling pathways, suggesting its contribution to the pathophysiology of metabolic diseases.[2][3]

Structure and Biochemical Properties

This compound is an amphipathic molecule with a quaternary ammonium (B1175870) group, a hydroxyl group, and a long hydrocarbon chain. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H41NO4 | [4] |

| Molecular Weight | 371.55 g/mol | |

| IUPAC Name | (3R)-3-(myristoyloxy)-4-(trimethylammonio)butanoate | [5] |

| CAS Number | 25597-07-3 | |

| Synonyms | Myristoyl-L-carnitine, CAR 14:0, C14:0 Carnitine, L-Carnitine myristoyl ester | [4][6] |

| SMILES String | CCCCCCCCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C | [5] |

| InChI Key | PSHXNVGSVNEJBD-LJQANCHMSA-N | |

| Storage Temperature | 2-8°C | [7] |

| Solubility | Soluble in DMSO | [7] |

Biological Role and Metabolism

The canonical role of this compound is intrinsically linked to the carnitine shuttle system, a vital process for fatty acid oxidation.

The Carnitine Shuttle

The transport of long-chain fatty acids like myristic acid into the mitochondrial matrix is a multi-step process:

-

Activation: Myristic acid is first activated to myristoyl-CoA by acyl-CoA synthetase on the outer mitochondrial membrane.

-

Transesterification (CPT1): Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming this compound.[8]

-

Translocation: this compound is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

-

Transesterification (CPT2): Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the myristoyl group back to coenzyme A, reforming myristoyl-CoA.

-

β-Oxidation: Myristoyl-CoA can then enter the β-oxidation spiral to generate acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation.

The ratio of this compound to myristate can reflect the rate of carnitine-dependent fatty acid transport into the mitochondria.[9]

Caption: The Carnitine Shuttle for Myristic Acid Transport.

Pro-inflammatory Signaling

Beyond its metabolic role, this compound has been shown to activate pro-inflammatory signaling pathways, particularly in macrophages and epithelial cells.[2] Elevated levels of long-chain acylcarnitines are associated with insulin resistance and type 2 diabetes, and this pro-inflammatory activity may contribute to the pathology.[2][3]

Studies have demonstrated that l-myristoylcarnitine can stimulate the expression and secretion of pro-inflammatory cytokines.[2] This effect is mediated, at least in part, through the activation of key signaling cascades.

MAPK Pathway Activation

This compound has been shown to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] The activation of these kinases can lead to the expression of various inflammatory genes.

Role of MyD88

The pro-inflammatory effects of this compound appear to be dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][3] MyD88 is a key signaling component downstream of many pattern recognition receptors (PRRs), including most Toll-like receptors (TLRs). Knockdown of MyD88 has been shown to blunt the pro-inflammatory response to this compound.[2]

Caption: this compound-Induced Pro-inflammatory Signaling Pathway.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for both research and clinical diagnostics. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound by UHPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound in biological matrices such as plasma or tissue homogenates.[10][11]

5.1.1. Sample Preparation

-

Internal Standard Spiking: To a known volume of sample (e.g., 100 µL of plasma), add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., D3-myristoylcarnitine).

-

Protein Precipitation: Precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex thoroughly.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

5.1.2. UHPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes. The specific gradient will depend on the column and system used.

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 85.0.[4]

-

Internal Standard (e.g., D3-myristoylcarnitine): Precursor ion (Q1) m/z 375.3 -> Product ion (Q3) m/z 85.0.

-

-

5.1.3. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This compound is a multifaceted molecule that is not only central to fatty acid metabolism but also an active participant in cellular signaling. Its quantification in biological systems provides valuable insights into the metabolic state and can serve as a biomarker for various diseases. The methodologies and information presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further exploration of the roles of this compound in health and disease.

References

- 1. Showing Compound Tetradecanoylcarnitine (FDB023615) - FooDB [foodb.ca]

- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-Myristoylcarnitine | C21H41NO4 | CID 53477791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. MYRISTOYL-L-CARNITINE CAS#: 25597-07-3 [m.chemicalbook.com]

- 8. Kinetic analysis of the selectivity of acylcarnitine synthesis in rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (c14) to myristate (14:0) [metabolite-ratio-app.athirtyone.com]

- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoylcarnitine and Disease: A Technical Overview of Preliminary Research

For Researchers, Scientists, and Drug Development Professionals

Myristoylcarnitine (C14), a long-chain acylcarnitine, is emerging as a significant bioactive lipid metabolite implicated in a range of pathological conditions. Preliminary studies have linked alterations in this compound levels to inflammatory processes, cardiovascular disease, cancer, and inborn errors of metabolism. This technical guide synthesizes the current understanding of this compound's role in disease, focusing on quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Effects of L-Myristoylcarnitine on Proinflammatory Responses in RAW 264.7 Murine Macrophages

| Concentration (μM) | Effect on Cyclooxygenase-2 (COX-2) Expression | Effect on Proinflammatory Cytokine Expression and Secretion | Reference |

| 5 - 25 | Dose-dependent increase | Dose-dependent stimulation | [1][2] |

Table 2: Activation of MAPK Signaling by L-Myristoylcarnitine in C2C12 Myotubes

| Concentration (μM) | Fold Increase in p38 Phosphorylation | Fold Increase in JNK Phosphorylation | Fold Increase in ERK Phosphorylation | Time Frame | Reference |

| 10 - 25 | 2.5 - 11 | 2.5 - 11 | 2.5 - 11 | Within 6 hours | [3] |

Table 3: L-Myristoylcarnitine-Induced IL-6 Production in C2C12 Myotubes

| Concentration (μM) | Fold Increase in IL-6 Production (over vehicle) | Reference |

| 25 | 4.1 | [3] |

| 50 | 14.9 | [3] |

| 100 | 31.4 | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used in the cited preliminary studies.

Cell Culture and Treatment

Murine macrophage cell line (RAW 264.7) and a human colon epithelial cell line (HCT-116) were cultured in appropriate media. For experimentation, cells were treated with varying concentrations of L-myristoylcarnitine (e.g., 5-25 μM) for specified time periods to observe its effects on signaling pathways and inflammatory responses.[1] Similarly, differentiated C2C12 myotubes were treated with L-myristoylcarnitine to study its impact on cell stress and myokine release.[3]

Proinflammatory Signaling Pathway Analysis

To investigate the activation of proinflammatory signaling, researchers utilized several techniques:

-

Reporter Gene Assays: NF-κB-luciferase reporter gene assays were performed in RAW 264.7 cells to determine the activation of the NF-κB signaling pathway in response to this compound.[1][2]

-

Western Blotting: Phosphorylation of key signaling proteins such as ERK and JNK in RAW 264.7 cells, and p38, JNK, and ERK in C2C12 myotubes, was measured by Western blotting to assess the activation of the MAPK signaling pathway.[1][3]

-

Inhibitor Studies: Chemical inhibitors for JNK (SP600125), ERK1/2 (U0126), and NF-κB (Bay 11-7082) were used to confirm the role of these pathways in this compound-induced cytokine release.[1]

-

Gene Knockdown: Knockdown of MyD88, a key adaptor protein in many proinflammatory signaling pathways, was performed to investigate its role in the inflammatory effects of this compound.[1]

Cytokine and Chemokine Measurement

The expression and secretion of proinflammatory cytokines and chemokines, such as MIP2 and IL-6, were quantified using methods like ELISA or multiplex assays to determine the inflammatory response induced by this compound.[1][3]

Reactive Oxygen Species (ROS) Detection

Confocal microscopy with fluorescent probes like CM-H2DCFDA was employed to visualize and quantify the generation of total cellular reactive oxygen species (ROS) in response to L-myristoylcarnitine treatment.[1]

Quantitative Analysis of Acylcarnitines

A validated second-tier method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is employed for the accurate and precise quantification of this compound and other acylcarnitines in biological samples.[4] This method involves:

-

Chromatographic Separation: Separation of acylcarnitine isomers.[4]

-

Mass Spectrometry: Detection using multiple reaction monitoring (MRM).[4]

-

Quantification: Use of multiple-point calibration curves with internal standards for accurate quantification.[4]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the preliminary studies of this compound.

Caption: Proinflammatory signaling cascade initiated by this compound.

Caption: Workflow for quantitative analysis of this compound.

Discussion and Future Directions

The preliminary evidence strongly suggests that this compound is not merely a benign intermediate of fatty acid metabolism but an active signaling molecule with the potential to influence cellular and systemic pathophysiology.

Inflammation and Metabolic Disease: The activation of proinflammatory pathways by this compound in macrophages and muscle cells provides a potential mechanistic link between incomplete fatty acid oxidation, a hallmark of insulin (B600854) resistance and type 2 diabetes, and the chronic low-grade inflammation associated with these conditions.[1][2][3] Further research is warranted to identify the specific molecular targets of this compound and to understand its role in different tissues.[1]

Cardiovascular Disease: Elevated levels of long-chain acylcarnitines, including this compound, have been associated with an increased risk of cardiovascular disease (CVD).[5][6] This may be due to the induction of inflammatory responses and mitochondrial dysfunction.[5] The potential for dietary interventions, such as the Mediterranean diet, to mitigate these adverse associations is an area of active investigation.[5]

Cancer: The role of carnitine and its derivatives in cancer is complex and appears to be context-dependent.[7][8][9] While some studies suggest that altered fatty acid oxidation, in which this compound is an intermediate, can fuel cancer growth, others indicate a protective role for certain carnitine compounds.[8][10] The expression of carnitine transporters is also altered in various cancers, suggesting a role in tumor metabolism.[7]

Inborn Errors of Metabolism: this compound is a key biomarker in newborn screening for certain inborn errors of fatty acid oxidation, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[11][12] Accurate quantification of this compound is critical for the diagnosis and management of these disorders.[4]

References

- 1. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine and its derivatives in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]

- 8. Circulating Carnitine Levels and Breast Cancer: A Matched Retrospective Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis [cancer.fr]

- 10. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for Myristoleoylcarnitine (HMDB0240588) [hmdb.ca]

- 12. Carnitine Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Myristoylcarnitine and Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. As an intermediate in the transport of myristic acid, a saturated 14-carbon fatty acid, into the mitochondrial matrix, it is central to the process of fatty acid β-oxidation (FAO). Dysregulation of this compound and other acylcarnitine levels has been increasingly implicated in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. This technical guide provides an in-depth overview of the core functions of this compound in energy homeostasis, detailed experimental protocols for its study, and a summary of its involvement in key signaling pathways.

Introduction: The Role of this compound in Energy Metabolism

This compound is formed on the outer mitochondrial membrane by the action of Carnitine Palmitoyltransferase I (CPT1), which esterifies myristoyl-CoA to L-carnitine. This conversion allows the fatty acyl group to be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, releasing myristoyl-CoA to undergo β-oxidation, which generates acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[1]

Beyond its fundamental role in fatty acid transport, this compound has emerged as a signaling molecule and a biomarker for metabolic health. Elevated plasma and tissue concentrations of this compound and other long-chain acylcarnitines are often observed in states of metabolic inflexibility, such as insulin (B600854) resistance and obesity.[2][3] This accumulation may reflect a mismatch between fatty acid uptake and mitochondrial oxidative capacity, leading to incomplete FAO and the release of acylcarnitines into the circulation.[4] Furthermore, this compound has been shown to activate pro-inflammatory signaling pathways, potentially contributing to the chronic low-grade inflammation associated with metabolic diseases.[5][6]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids and tissues is a key indicator of metabolic status. Below are tables summarizing representative quantitative data from studies investigating this compound levels in various conditions.

Table 1: Plasma this compound Concentrations in Human Metabolic States

| Condition | This compound Concentration (µM) | Reference |

| Lean, Healthy Individuals | 0.025 ± 0.010 | [4] |

| Obese, Non-diabetic Individuals | Elevated vs. Lean | [2][3] |

| Type 2 Diabetes Mellitus (T2DM) | Significantly elevated vs. Lean | [2][3] |

Table 2: this compound Concentrations in Human Tissues